molecular formula C24H26N2O4S B4865069 3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide

3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide

Cat. No.: B4865069
M. Wt: 438.5 g/mol
InChI Key: UWGZBQHUGJLRLF-UHFFFAOYSA-N
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Description

3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide is an organic compound with a complex structure that includes benzylsulfamoyl and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzylsulfamoyl group: This can be achieved by reacting benzylamine with sulfonyl chloride under basic conditions.

    Attachment to the phenyl ring: The benzylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the ethoxyphenyl group: This involves the reaction of ethoxybenzene with a suitable electrophile to introduce the ethoxy group.

    Coupling of the two phenyl groups: The final step involves coupling the benzylsulfamoyl-phenyl group with the ethoxyphenyl group through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzyl alcohol or benzaldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Benzyl sulfide.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzylamino)sulfonyl]phenyl-N-(4-ethoxyphenyl)propanamide
  • 3-(benzylsulfonyl)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}propanamide

Uniqueness

3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of benzylsulfamoyl and ethoxyphenyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-(benzylsulfamoyl)phenyl]-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-30-22-13-11-21(12-14-22)26-24(27)17-10-19-8-15-23(16-9-19)31(28,29)25-18-20-6-4-3-5-7-20/h3-9,11-16,25H,2,10,17-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGZBQHUGJLRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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